molecular formula C12H8N2OS B7785761 2-thiophen-2-yl-1H-quinazolin-4-one

2-thiophen-2-yl-1H-quinazolin-4-one

Cat. No.: B7785761
M. Wt: 228.27 g/mol
InChI Key: SVVNZCGMBNAQFW-UHFFFAOYSA-N
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Preparation Methods

Carbonyldiimidazole: can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4C₃H₄N₂ + C(O)Cl₂ → (C₃H₃N₂)₂CO + 2[C₃H₃N₂H₂]Cl 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole: undergoes various types of chemical reactions, including:

    Amidation: It is used to convert amines into amides.

    Carbamation: It can convert amines into carbamates.

    Urea Formation: It can convert amines into ureas.

    Esterification: It can convert alcohols into esters.

Common reagents and conditions used in these reactions include amines , alcohols , and carboxylic acids . The major products formed from these reactions are amides , carbamates , ureas , and esters .

Scientific Research Applications

Carbonyldiimidazole: has a wide range of applications in scientific research, including:

    Peptide Synthesis: It is used for the coupling of amino acids to form peptides.

    Organic Synthesis: It is employed as a reagent in various organic synthesis reactions.

    Bioconjugation: It is used in the modification of biomolecules for research purposes.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation facilitates the formation of amides, esters, and other derivatives. The molecular targets and pathways involved include the carboxyl group of carboxylic acids and the nucleophilic groups of amines and alcohols .

Comparison with Similar Compounds

Carbonyldiimidazole: is unique in its ability to activate carboxylic acids without the need for harsh reagents like thionyl chloride . Similar compounds include:

Carbonyldiimidazole: stands out due to its ease of handling and the avoidance of side reactions commonly associated with other reagents.

Properties

IUPAC Name

2-thiophen-2-yl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVNZCGMBNAQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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